N,N-Diphényl-p-phénylènediamine

Vue d'ensemble

Description

N,N’-Diphenyl-p-phenylenediamine (DPPD) is a rubber accelerant and was formerly contained in the “black rubber mix”. It is most frequently used in the metal industry, by homemakers, health services and laboratories, and in building industries .

Synthesis Analysis

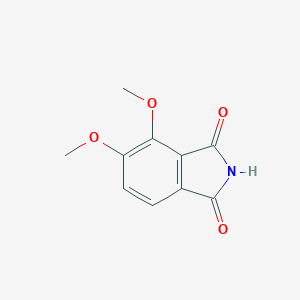

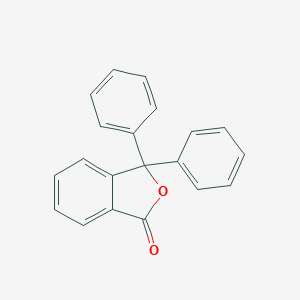

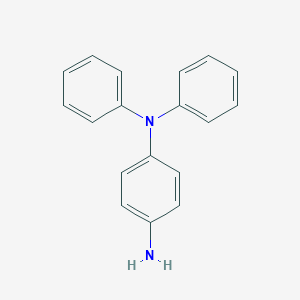

DPPD can be synthesized via the Buchwald–Hartwig C–N cross-coupling reaction . Another method involves the condensation of 1,4-cyclohexanedione with primary alkylamines in the presence of air .Molecular Structure Analysis

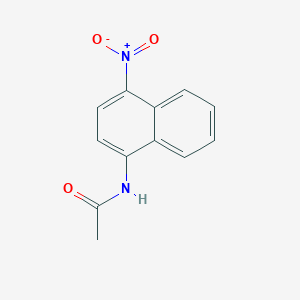

The molecular formula of DPPD is C18H16N2 and it has a molecular weight of 260.34 . The SMILES string representation is N(c1ccccc1)c2ccc(Nc3ccccc3)cc2 .Chemical Reactions Analysis

DPPD is used in free chlorine colorimetric analysis as it reacts with Hypochlorous acid and Hypochlorite ions . It is also used in the spectrophotometric detection of trace quantities of iron (III) .Physical and Chemical Properties Analysis

DPPD has a boiling point of 220-225°C/0.5 mmHg and a melting point of 143-145°C . It may react with oxidizing materials and neutralizes acids in exothermic reactions to form salts plus water .Applications De Recherche Scientifique

Surveillance environnementale

La N,N-Diphényl-p-phénylènediamine (DPPD) est utilisée dans la détermination des traces de nitrite. Cette application est cruciale dans la surveillance environnementale où les niveaux de nitrite sont une préoccupation en raison de leur toxicité et de leur potentiel à former des nitrosamines cancérigènes .

Sensation électrochimique

La DPPD a été utilisée pour la fonctionnalisation des électrodes en carbone. L'adsorption physique de la DPPD sur des particules de graphite améliore les capacités de détection des électrodes, en particulier pour la détection du sulfure dans les applications analytiques .

Stockage d'énergie

Un nouveau matériau redox-actif, le poly(N,N'-diphényl-p-phénylènediamine) (PDPPD), a été synthétisé pour être utilisé comme matériau de cathode dans les batteries. Le PDPPD offre une capacité spécifique élevée en raison de ses groupes amine redox-actifs denses, ce qui en fait un matériau prometteur pour la charge ultrarapide et le stockage d'énergie à haute capacité .

Chimie computationnelle

En chimie computationnelle, des études de chimie quantique de la DPPD ont été menées pour comprendre ses géométries optimales et ses spectres IR. De telles études sont essentielles pour la conception d'antioxydants et la compréhension de leurs processus de déshydrogénation .

Photochimie

La photo-oxydation de la DPPD a été étudiée spectrophotométriquement, fournissant des informations sur la cinétique et les mécanismes de formation de la diimine. Cette recherche est significative en photochimie, où la compréhension du comportement des composés sous exposition à la lumière est cruciale .

Mécanisme D'action

Target of Action

N,N-Diphenyl-p-phenylenediamine (DPPD) is a redox-active compound that primarily targets redox-active amine groups . These groups play a crucial role in various biochemical reactions, particularly those involving electron transfer.

Mode of Action

DPPD interacts with its targets through redox reactions. It has a high density of redox-active amine groups, which enable it to participate in electron transfer processes . This interaction results in changes in the oxidation state of the amine groups, which can influence various biochemical reactions.

Pharmacokinetics

It is expected to have good solubility in organic solvents , which could potentially influence its absorption and distribution within the body

Result of Action

DPPD has been investigated as a cathode material for dual-ion batteries . It demonstrated promising operating voltages and decent practical gravimetric capacities in lithium, sodium, and potassium half-cells . This suggests that the action of DPPD at the molecular and cellular level could have significant effects on energy storage and transfer.

Action Environment

The action, efficacy, and stability of DPPD can be influenced by various environmental factors. For instance, DPPD may react with oxidizing materials . It is also known to be stable under normal conditions but may be incompatible with strong acids and oxidizing agents . Therefore, the environment in which DPPD is used can significantly impact its effectiveness and stability.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

N,N-Diphenyl-p-phenylenediamine plays a significant role in biochemical reactions, primarily as an antioxidant. It interacts with free radicals, neutralizing them and preventing oxidative damage to biomolecules. This compound has been shown to inhibit the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . Additionally, N,N-Diphenyl-p-phenylenediamine can bind to proteins and other biomolecules, stabilizing their structure and function under oxidative conditions .

Cellular Effects

N,N-Diphenyl-p-phenylenediamine has various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . In terms of cellular metabolism, N,N-Diphenyl-p-phenylenediamine can alter the balance of reactive oxygen species, thereby impacting mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of N,N-Diphenyl-p-phenylenediamine involves its interaction with free radicals and reactive oxygen species. By donating electrons, it neutralizes these reactive molecules, preventing them from causing cellular damage . This compound can also inhibit the activity of enzymes involved in the production of reactive oxygen species, such as NADPH oxidase . Additionally, N,N-Diphenyl-p-phenylenediamine can bind to DNA and proteins, protecting them from oxidative damage and maintaining their functional integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Diphenyl-p-phenylenediamine have been studied over time to understand its stability and degradation. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that N,N-Diphenyl-p-phenylenediamine can maintain its antioxidant properties and continue to protect cells from oxidative damage . Its effectiveness may decrease over time due to gradual degradation and interaction with other compounds .

Dosage Effects in Animal Models

The effects of N,N-Diphenyl-p-phenylenediamine vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection without causing adverse effects . At high doses, N,N-Diphenyl-p-phenylenediamine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s protective effects plateau and adverse effects begin to manifest .

Metabolic Pathways

N,N-Diphenyl-p-phenylenediamine is involved in several metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of reactive oxygen species . This compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress responses . Additionally, N,N-Diphenyl-p-phenylenediamine can be metabolized into various derivatives, which may have different biochemical properties and effects .

Transport and Distribution

Within cells and tissues, N,N-Diphenyl-p-phenylenediamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . This compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its antioxidant effects . The distribution of N,N-Diphenyl-p-phenylenediamine within cells can also influence its localization and activity .

Subcellular Localization

N,N-Diphenyl-p-phenylenediamine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . In the mitochondria, N,N-Diphenyl-p-phenylenediamine can protect against oxidative damage by neutralizing reactive oxygen species and maintaining mitochondrial function . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression and protecting against oxidative stress .

Propriétés

IUPAC Name |

4-N,4-N-diphenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKQNCDDHDBAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062340 | |

| Record name | 1,4-Benzenediamine, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-01-8 | |

| Record name | N,N-Diphenyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenyl-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, N,N-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIPHENYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMJ7B4GX4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.